molecular formula C10H11ClO B13170444 2-[(3-Chloro-4-methylphenyl)methyl]oxirane

2-[(3-Chloro-4-methylphenyl)methyl]oxirane

Cat. No.: B13170444
M. Wt: 182.64 g/mol
InChI Key: REXRHWZZFXFECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chloro-4-methylphenyl)methyl]oxirane is an organic compound with the molecular formula C10H11ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-methylphenyl)methyl]oxirane typically involves the reaction of 3-chloro-4-methylbenzyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds as follows:

  • Dissolve 3-chloro-4-methylbenzyl alcohol in an appropriate solvent, such as dichloromethane.
  • Add m-chloroperbenzoic acid to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.

    Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst, such as a metal ion or enzyme.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(3-Chloro-4-methylphenyl)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-methylphenyl)methyl]oxirane involves its interaction with molecular targets, such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or activation. The chlorine atom in the aromatic ring can also participate in electrophilic aromatic substitution reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-2-methylphenyl)methyl]oxirane
  • 2-[(4-Chloro-3-methylphenyl)methyl]oxirane
  • 2-[(3-Chloro-5-methylphenyl)methyl]oxirane

Uniqueness

2-[(3-Chloro-4-methylphenyl)methyl]oxirane is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring. This positioning influences the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-[(3-chloro-4-methylphenyl)methyl]oxirane

InChI

InChI=1S/C10H11ClO/c1-7-2-3-8(5-10(7)11)4-9-6-12-9/h2-3,5,9H,4,6H2,1H3

InChI Key

REXRHWZZFXFECU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2CO2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.